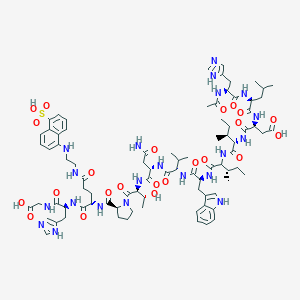
Endothelin converting enzyme substrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Endothelin converting enzyme substrate (ECE) is a protein that is involved in the regulation of blood pressure. It is an important component of the endothelin system, which is responsible for controlling the constriction and dilation of blood vessels. ECE is synthesized in the body through a complex process that involves several enzymes and is regulated by a variety of factors.
Mecanismo De Acción
Endothelin converting enzyme substrate works by cleaving the C-terminal portion of pro-ET-1 to produce mature endothelin-1. Endothelin-1 is a potent vasoconstrictor that can cause the constriction of blood vessels, leading to an increase in blood pressure. Endothelin converting enzyme substrate inhibitors work by blocking the activity of Endothelin converting enzyme substrate, which reduces the production of endothelin-1 and leads to a decrease in blood pressure.
Biochemical and Physiological Effects:
Endothelin converting enzyme substrate has a variety of biochemical and physiological effects on the body. It is involved in the regulation of blood pressure, as well as the control of vascular tone, cell growth, and inflammation. Endothelin converting enzyme substrate inhibitors have been shown to reduce blood pressure, inhibit cell growth, and reduce inflammation in animal models and humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Endothelin converting enzyme substrate inhibitors in lab experiments has several advantages and limitations. Endothelin converting enzyme substrate inhibitors can be used to study the role of Endothelin converting enzyme substrate in the regulation of blood pressure and other physiological processes. However, the use of Endothelin converting enzyme substrate inhibitors can also have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on Endothelin converting enzyme substrate. One area of interest is the development of more selective Endothelin converting enzyme substrate inhibitors that can target specific isoforms of Endothelin converting enzyme substrate. Another area of interest is the identification of novel regulators of Endothelin converting enzyme substrate activity, which could lead to the development of new therapeutic targets for cardiovascular diseases. Additionally, the role of Endothelin converting enzyme substrate in other physiological processes, such as cell growth and inflammation, is an area of active research.
Métodos De Síntesis
The synthesis of Endothelin converting enzyme substrate involves several steps, starting with the production of prepro-ET-1, which is the precursor to endothelin-1. Prepro-ET-1 is then cleaved by a protease called furin to produce pro-ET-1. Pro-ET-1 is then transported to the Golgi apparatus, where it is further processed by several enzymes, including Endothelin converting enzyme substrate, to produce mature endothelin-1.
Aplicaciones Científicas De Investigación
Endothelin converting enzyme substrate has been the subject of extensive scientific research due to its role in the regulation of blood pressure and its potential as a therapeutic target for cardiovascular diseases. Studies have shown that Endothelin converting enzyme substrate inhibitors can reduce blood pressure in animal models and humans, making them a promising target for the treatment of hypertension.
Propiedades
Número CAS |
133752-35-9 |
|---|---|
Nombre del producto |
Endothelin converting enzyme substrate |
Fórmula molecular |
C84H117N21O23S |
Peso molecular |
1821 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C84H117N21O23S/c1-11-44(7)70(103-83(124)71(45(8)12-2)102-79(120)62(35-67(110)111)98-75(116)57(30-42(3)4)96-76(117)60(94-47(10)107)33-50-38-87-41-93-50)82(123)99-58(31-48-36-90-54-21-14-13-18-51(48)54)77(118)101-69(43(5)6)81(122)100-61(34-65(85)108)78(119)104-72(46(9)106)84(125)105-29-17-23-63(105)80(121)95-56(74(115)97-59(32-49-37-86-40-92-49)73(114)91-39-68(112)113)25-26-66(109)89-28-27-88-55-22-15-20-53-52(55)19-16-24-64(53)129(126,127)128/h13-16,18-22,24,36-38,40-46,56-63,69-72,88,90,106H,11-12,17,23,25-35,39H2,1-10H3,(H2,85,108)(H,86,92)(H,87,93)(H,89,109)(H,91,114)(H,94,107)(H,95,121)(H,96,117)(H,97,115)(H,98,116)(H,99,123)(H,100,122)(H,101,118)(H,102,120)(H,103,124)(H,104,119)(H,110,111)(H,112,113)(H,126,127,128)/t44-,45-,46+,56-,57-,58-,59-,60-,61-,62-,63-,69-,70?,71-,72-/m0/s1 |
Clave InChI |
CJTNQOINDCUPHE-FZONESBBSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)NC([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)N[C@@H](CC6=CN=CN6)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CN=CN7)NC(=O)C |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)NC(CC6=CN=CN6)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)NC(CC6=CN=CN6)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C |
Secuencia |
HLDIIWVNTPXHG |
Sinónimos |
ECE substrate endothelin converting enzyme substrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




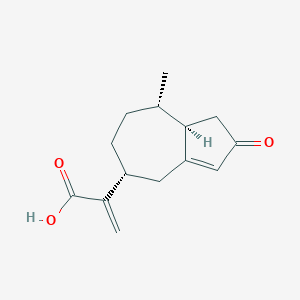


![3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid](/img/structure/B164002.png)

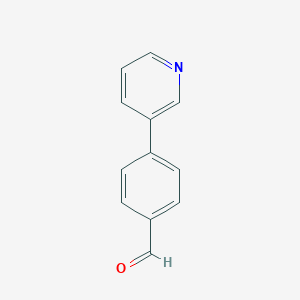
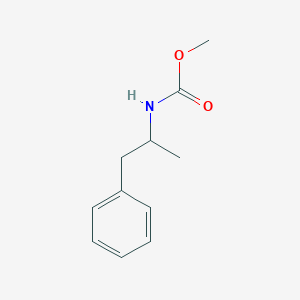
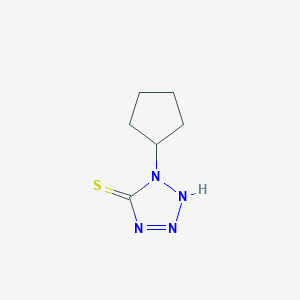

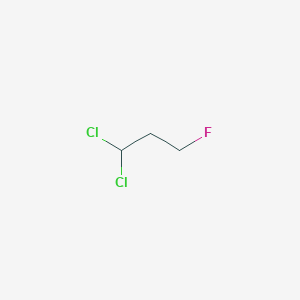
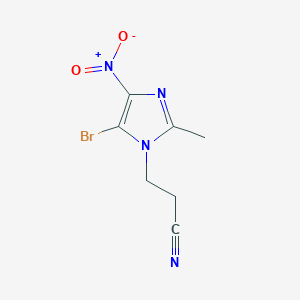
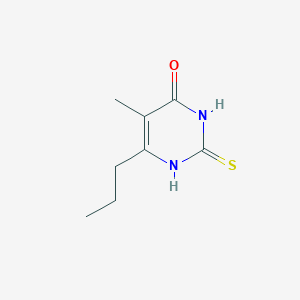
![1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-](/img/structure/B164024.png)